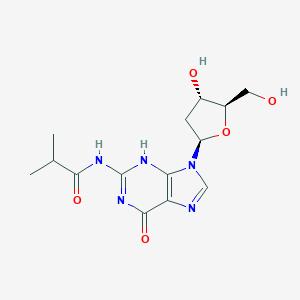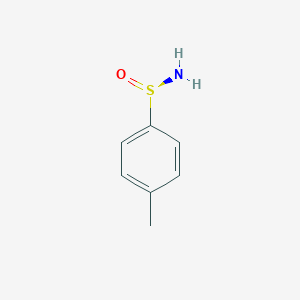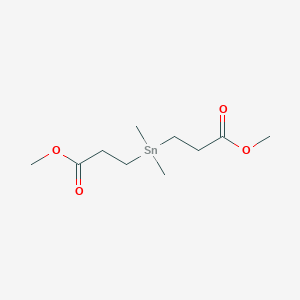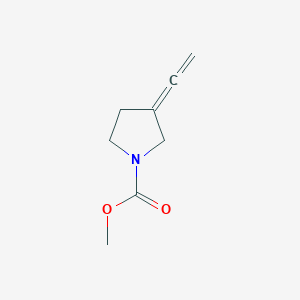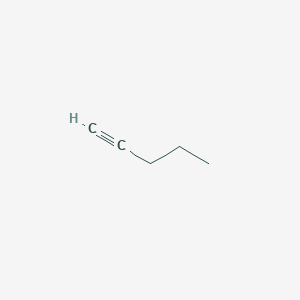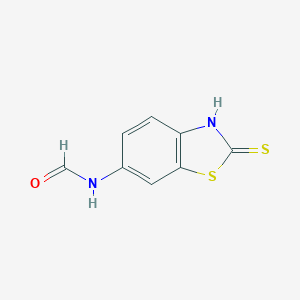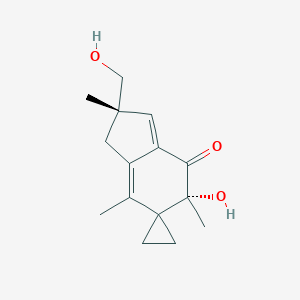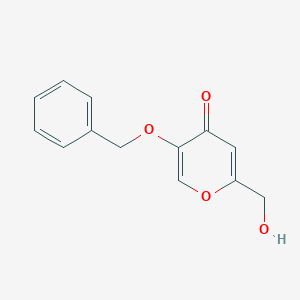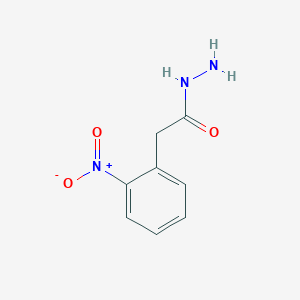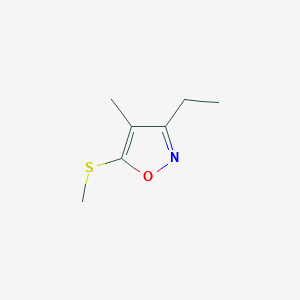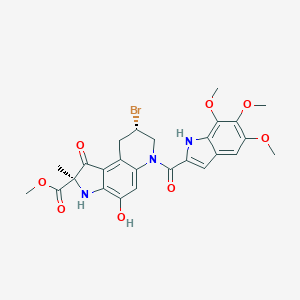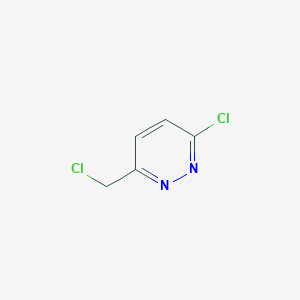![molecular formula C21H21N3O3S2 B049088 Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- CAS No. 120164-57-0](/img/structure/B49088.png)
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions. This compound has also been investigated for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is not fully understood. However, it is believed to act by binding to specific targets in cells, leading to the inhibition of cellular processes such as cell growth and division.
Biochemische Und Physiologische Effekte
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- in lab experiments is its fluorescent properties, which make it a useful tool for detecting specific ions or molecules. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]-. One direction is to further investigate its potential as an anti-cancer agent, as well as its mechanism of action in cancer cells. Another direction is to explore its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research could be conducted to optimize the synthesis method for this compound, as well as to investigate its potential applications in other fields, such as materials science.
In conclusion, Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- is a promising compound that has potential applications in various scientific research fields. Its fluorescent properties, anti-cancer potential, and antioxidant properties make it a useful tool for detecting specific ions or molecules and for the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- involves the reaction of 5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-amine with formaldehyde and benzenesulfonamide. This reaction yields the desired compound with a yield of approximately 65%.
Eigenschaften
CAS-Nummer |
120164-57-0 |
|---|---|
Produktname |
Benzenesulfonamide,4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Molekularformel |
C21H21N3O3S2 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
4-[[(5-hydroxy-4-propan-2-ylbenzo[e][1,3]benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-12(2)17-19(25)16-6-4-3-5-15(16)18-20(17)28-21(24-18)23-11-13-7-9-14(10-8-13)29(22,26)27/h3-10,12,25H,11H2,1-2H3,(H,23,24)(H2,22,26,27) |
InChI-Schlüssel |
HYCUVDPNAOHKFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
Kanonische SMILES |
CC(C)C1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC4=CC=C(C=C4)S(=O)(=O)N)O |
Synonyme |
Benzenesulfonamide, 4-[[[5-hydroxy-4-(1-methylethyl)naphtho[1,2-d]thiazol-2-yl]amino]methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



